N-(2-Aminoethyl)piperidine

Description

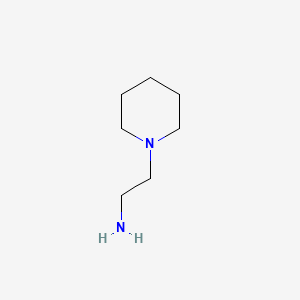

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNRGSHEMCMUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181977 | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27578-60-5 | |

| Record name | 1-Piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)piperidine

CAS Number: 27578-60-5

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperidine, a versatile diamine utilized in synthetic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-(piperidin-1-yl)ethan-1-amine, is a colorless to pale yellow liquid with a characteristic amine odor. Its chemical structure features a piperidine ring N-substituted with an ethylamine group. This bifunctional nature, possessing both a tertiary amine within the piperidine ring and a primary amine at the terminus of the ethyl chain, makes it a valuable building block in organic synthesis. The primary amine is generally more nucleophilic and sterically accessible than the tertiary amine of the piperidine ring, allowing for selective chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 27578-60-5 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [2][3] |

| Molecular Weight | 128.22 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 186 °C (lit.) | |

| Density | 0.899 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.473 (lit.) | |

| Flash Point | 58 °C (closed cup) | |

| Water Solubility | Partly miscible | |

| ¹H NMR (400 MHz, CDCl₃) | See Section 3.1 for detailed spectral data | |

| ¹³C NMR (CDCl₃) | See Section 3.1 for detailed spectral data | [1] |

| FT-IR Spectrum | Conforms to structure | [3] |

| Mass Spectrum (EI) | Major fragments at m/z 98, 42, 41 | |

| InChI Key | CJNRGSHEMCMUOE-UHFFFAOYSA-N | [3] |

| SMILES | NCCN1CCCCC1 | [3] |

Synthesis and Reactivity

-

From Piperidine and a 2-Haloethylamine: This is a standard nucleophilic substitution reaction where piperidine acts as the nucleophile, displacing a halide (e.g., chloride) from a 2-haloethylamine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

-

From Piperidine and Aziridine: The ring-opening of aziridine with piperidine provides another route. This reaction is often catalyzed by an acid and proceeds via nucleophilic attack of the piperidine nitrogen on a protonated aziridine ring.

The reactivity of this compound is dominated by its two amine functionalities. The primary amine readily participates in reactions such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases. This differential reactivity allows for its use as a scaffold in the construction of more complex molecules.

Experimental Data and Protocols

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform would be expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the primary amine protons. The piperidine protons typically appear as multiplets in the range of δ 1.4-2.5 ppm. The methylene protons of the ethyl bridge would appear as two distinct triplets, and the primary amine protons would likely be a broad singlet.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with distinct signals for the three different carbon environments in the piperidine ring and the two carbons of the ethyl chain. Expected chemical shifts would be approximately δ 54-60 ppm for the carbons adjacent to the piperidine nitrogen, and around δ 24-27 ppm for the other piperidine carbons. The ethyl bridge carbons would also have characteristic shifts.[1]

FT-IR (Film): The infrared spectrum would show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹, and C-N stretching vibrations.

GC-MS (EI): Gas chromatography-mass spectrometry analysis would show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely be dominated by the loss of the aminoethyl side chain or fragmentation of the piperidine ring, with a prominent base peak at m/z 98.

Application in the Synthesis of Sigma-1 Receptor Ligands

A significant application of this compound in drug discovery is its use as a scaffold for the synthesis of sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular processes, including calcium signaling and cell survival.[4] It is overexpressed in several cancer types, making it a promising therapeutic target.

Derivatives of this compound have been synthesized and shown to exhibit high affinity for the σ₁ receptor and possess antiproliferative properties against cancer cell lines.[5][6]

The following diagram illustrates a general workflow for the development of this compound-based σ₁ receptor ligands.

Caption: General workflow for the development of this compound-based σ₁ receptor ligands.

Sigma-1 Receptor Signaling Pathway in Cancer

The σ₁ receptor modulates intracellular calcium (Ca²⁺) signaling, which is crucial for cancer cell survival and proliferation.[4][7] Under normal conditions, the σ₁ receptor is associated with the chaperone BiP at the endoplasmic reticulum (ER). Upon stimulation by ligands or cellular stress, it dissociates from BiP and can interact with various proteins, including the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the ER.[4][8] By modulating IP₃R activity, σ₁ receptor ligands can influence mitochondrial Ca²⁺ levels, impacting cellular metabolism and apoptosis.

Caption: Simplified signaling pathway of the σ₁ receptor in cancer cell calcium homeostasis.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The intensity of the color is proportional to the number of viable cells. The following is a general protocol that can be adapted for testing the cytotoxicity of this compound derivatives on cancer cell lines.[9][10][11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Safety Information

This compound is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for the synthesis of a wide range of derivatives, most notably as ligands for the σ₁ receptor, which have shown promise as potential anticancer agents. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their scientific endeavors.

References

- 1. This compound(27578-60-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 161610250 [thermofisher.com]

- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. researchhub.com [researchhub.com]

N-(2-Aminoethyl)piperidine: A Technical Whitepaper for Drug Development and Research

Introduction: N-(2-Aminoethyl)piperidine is a heterocyclic amine that serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring both a secondary amine within the piperidine ring and a primary amine on the ethyl side chain, provides two reactive centers with distinct properties.[1] This dual functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules, including ligands for coordination chemistry and pharmacologically active agents.[1][2][3] This document provides a comprehensive overview of its chemical properties, applications in synthesis, relevant experimental protocols, and the biological significance of its derivatives for researchers and drug development professionals.

Physicochemical and Safety Data

This compound is a flammable and corrosive liquid, requiring careful handling in a laboratory setting.[4][5] Its key properties and safety classifications are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 128.22 g/mol | [2][3][4][6] |

| Molecular Formula | C₇H₁₆N₂ | [2][3][4][7] |

| CAS Number | 27578-60-5 | [2][3][4][7] |

| Appearance | Clear colorless to yellow liquid | [2][7] |

| Density | 0.899 g/mL at 25 °C | [2][3] |

| Boiling Point | 186 °C | [2][3] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.473 | [2][3] |

| pKa | pK1: 6.38; pK2: 9.89 (at 30°C) |[2] |

Table 2: GHS Hazard and Safety Information

| Identifier | Code(s) | Description | Source(s) |

|---|---|---|---|

| Hazard Pictograms | GHS02, GHS05 | Flame, Corrosion | |

| Signal Word | Danger | [4] | |

| Hazard Statements | H226, H314 | Flammable liquid and vapor. Causes severe skin burns and eye damage. | [4] |

| Precautionary Codes | P210, P280, P303+P361+P353, P305+P351+P338 | Keep away from heat/sparks. Wear protective gear. IF ON SKIN: Rinse. IF IN EYES: Rinse. | [4][5] |

| Hazard Class | 3 | Flammable liquids | [2] |

| Packing Group | III | |[2] |

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile reactant. The differential reactivity of its primary and tertiary amino groups allows for selective chemical modifications, making it a valuable starting material.[1]

Key applications include:

-

Synthesis of Schiff Base Ligands: It undergoes a [1+1] condensation reaction with aldehydes, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands, which are important in coordination chemistry.[2][3]

-

Precursor for Pharmacological Agents: It serves as a scaffold for synthesizing derivatives with significant biological activity. Notable examples include analogs of anticancer agents, inhibitors for botulinum neurotoxin, and antagonists for cannabinoid CB1 and 5-HT6 receptors.[2]

-

Development of σ1 Receptor Ligands: A key area of research involves the synthesis of this compound derivatives as ligands for the σ1 receptor, which is highly expressed in proliferating cancer cells and is a target for antiproliferative drugs.[8][9]

-

Materials Science: The compound is used to modify polymer resins, such as vinylbenzyl chloride/divinylbenzene gel copolymer beads, for applications in metal ion recovery.[3]

Experimental Protocols & Workflows

The synthesis of biologically active molecules from this compound often involves multi-step reaction sequences. Below is a representative protocol adapted from literature for the synthesis of substituted piperidine derivatives targeting the σ1 receptor.[8][9]

Protocol: Synthesis of a 4-Aryl-Substituted Piperidine Intermediate

This protocol outlines a key step in the synthesis of novel σ1 receptor ligands, involving the conjugate addition of a phenyl group to a piperidine-based precursor.

1. Materials and Reagents:

- N-protected 1,2,3,4-tetrahydropyridin-4-one (vinylogous amide)

- Phenylboronic acid

- [Rh(cod)₂]BF₄ (Rhodium catalyst)

- Dioxane/Water or Dioxane/KOH solvent system

- Nitrogen or Argon gas for inert atmosphere

2. Procedure:

- Step 1: Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the N-protected tetrahydropyridin-4-one starting material.

- Step 2: Addition of Reagents: Phenylboronic acid (1.5 to 2.0 equivalents) and the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 3 mol%) are added to the flask.

- Step 3: Solvent Addition: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). Degassed solvent (e.g., a 10:1 mixture of dioxane and aqueous KOH) is added via syringe.

- Step 4: Reaction: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- Step 5: Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Step 6: Isolation: The resulting crude product, a 4-phenyl-piperidin-4-one derivative, is purified by column chromatography on silica gel to yield the desired intermediate. This intermediate can then undergo further reactions, such as homologation and introduction of the aminoethyl moiety.[8]

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of substituted piperidine derivatives, highlighting the key transformations involved.

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have shown significant potential in drug development, particularly as σ1 receptor ligands with antiproliferative properties.[8][9] The σ1 receptor is overexpressed in various cancer cell lines, and its modulation can influence cell survival and proliferation pathways.

Derivatives containing the 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their affinity to the σ1 receptor. Molecular dynamics simulations have shown that substituents on the piperidine nitrogen interact with a lipophilic binding pocket on the receptor, influencing binding affinity and selectivity.[8][9] Certain 1-methylpiperidine derivatives demonstrated potent antiproliferative effects on human prostate cancer cells (DU145).[8]

Conceptual Signaling Pathway

The diagram below illustrates the conceptual role of a piperidine-based σ1 antagonist in cancer cells. By binding to the σ1 receptor, the ligand can inhibit downstream signaling that promotes cell survival, potentially leading to reduced proliferation or apoptosis.

References

- 1. This compound | 27578-60-5 | Benchchem [benchchem.com]

- 2. This compound CAS#: 27578-60-5 [m.chemicalbook.com]

- 3. 1-(2-Aminoethyl)piperidine 98 27578-60-5 [sigmaaldrich.com]

- 4. This compound | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. N-(2-Aminoéthyl)pipéridine, 98 %, Thermo Scientific Chemicals 25 mL | Buy Online [thermofisher.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

N-(2-Aminoethyl)piperidine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of N-(2-Aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile diamine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its unique structural features, combining a primary and a tertiary amine, make it a valuable synthon in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and representative reactions, and its involvement in biological signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as 1-(2-aminoethyl)piperidine or 2-(piperidin-1-yl)ethanamine, is a clear, colorless to yellow liquid. It is characterized by the presence of both a primary amine group at the terminus of an ethyl chain and a tertiary amine group within the piperidine ring. This dual functionality imparts distinct chemical properties, allowing for selective reactions at either amine center.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 27578-60-5 | [1][2][3] |

| Molecular Formula | C7H16N2 | [1][2][3] |

| Molecular Weight | 128.22 g/mol | [1][4] |

| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine | [2] |

| Synonyms | 1-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine | [5] |

| InChI Key | CJNRGSHEMCMUOE-UHFFFAOYSA-N | [2] |

| SMILES | NCCN1CCCCC1 | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 186 °C | [1][6] |

| Melting Point | 67-70 °C | [1] |

| Density | 0.899 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.473 | [1][6] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [6][7] |

| Water Solubility | Partly miscible | [1] |

Chemical Properties

| Property | Value | Reference |

| pKa1 | 6.38 | [1] |

| pKa2 | 9.89 (at 30 °C) | [1] |

| Stability | Air sensitive. Stable under recommended storage conditions. | [1] |

| Reactivity | Reacts with acids, oxidizing agents, acid anhydrides, and acid chlorides. | [8] |

Experimental Protocols

Synthesis of this compound Derivatives

A common application of this compound is in the synthesis of more complex molecules, such as ligands for the sigma-1 (σ1) receptor. The following is a representative protocol for the synthesis of a 4-(2-aminoethyl)piperidine derivative, adapted from the literature.[2][9]

Protocol: Synthesis of a 4-(2-Aminoethyl)piperidine-based σ1 Receptor Ligand

Materials:

-

N-protected 4-piperidone (e.g., N-Boc-4-piperidone)

-

Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Lithium aluminum hydride (LiAlH4)

-

Methanesulfonyl chloride

-

Primary or secondary amine of choice

-

Appropriate solvents (e.g., Toluene, Methanol, THF, Dichloromethane)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

Methodology:

-

Wittig Reaction: To a solution of N-protected 4-piperidone in toluene, add the Wittig reagent. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product to yield the corresponding α,β-unsaturated ester.

-

Hydrogenation: Dissolve the α,β-unsaturated ester in methanol and add a catalytic amount of Pd/C. Place the mixture under a hydrogen atmosphere and stir until the reaction is complete (as monitored by TLC or NMR). Filter off the catalyst and concentrate the filtrate to obtain the saturated ester.

-

Reduction to Alcohol: In a separate flask, prepare a suspension of LiAlH4 in THF. Cool the suspension to 0 °C and slowly add a solution of the saturated ester in THF. Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction with water and sodium hydroxide solution, filter the solid, and concentrate the filtrate to yield the corresponding alcohol.

-

Mesylation and Amination: Dissolve the alcohol in dichloromethane and cool to 0 °C. Add methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine). After stirring, add the desired primary or secondary amine. Allow the reaction to proceed to completion.

-

Deprotection and Final Product Formation: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group). The resulting product is the desired 4-(2-aminoethyl)piperidine derivative.

Reaction with Salicylaldehyde

This compound readily undergoes condensation reactions with aldehydes to form Schiff bases. This is a common method for preparing multidentate ligands.[6][10]

Protocol: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol

-

Diethyl ether

Methodology:

-

Dissolve salicylaldehyde in a minimal amount of ethanol in a round-bottom flask.

-

In a separate beaker, dissolve an equimolar amount of this compound in ethanol.

-

Slowly add the this compound solution to the salicylaldehyde solution with stirring at room temperature.

-

A yellow precipitate should form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Dry the product in a vacuum desiccator. The resulting solid is the Schiff base ligand.

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of a Schiff Base Ligand

Caption: Workflow for the synthesis of a Schiff base ligand.

Signaling Pathway: this compound Derivatives and the Sigma-1 Receptor

Derivatives of this compound have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[2][11] The interaction of these ligands with the σ1 receptor can modulate various downstream cellular processes.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 31295-54-2 | N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | Amines | Ambeed.com [ambeed.com]

- 7. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Two Potentially Heptadentate (N4O3) Schiff-base Ligands Derived from Condensation of Tris(3-aminopropyl)-amine and Salicylaldehyde or 4-Hydroxysalicylaldehyde. Nickel(II) and Copper(II) Complexes of the Former Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

N-(2-Aminoethyl)piperidine safety data sheet

An In-depth Technical Guide to the Safety of N-(2-Aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 27578-60-5). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[1] It is partly miscible in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 128.22 g/mol | [1][2][3] |

| Boiling Point | 186 °C (lit.) | [1][3] |

| Density | 0.899 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.473 (lit.) | [1][3] |

| Flash Point | 136 °F (58 °C) - closed cup | [1][3] |

| pKa | pK1: 6.38; pK2: 9.89 (30°C) | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Water Solubility | Partly miscible | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[5] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin corrosion/irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Chronic aquatic toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Toxicological Data

The acute toxicity of this compound has been evaluated through oral and dermal exposure routes. The available quantitative data is summarized in Table 3.

Table 3: Acute Toxicity of this compound

| Exposure Route | Species | Value |

| Oral | Rat | LD50: 2118.6 mg/kg |

| Dermal | Rabbit | LD50: 871.2 mg/kg |

Source:[5]

Exposure to piperidines may lead to increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical property testing of this compound are not available in the public domain. However, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. The general methodologies for key experiments are outlined below.

Acute Oral Toxicity (LD50)

The acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). The general procedure involves:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

Skin Corrosion/Irritation

The potential for skin corrosion and irritation is typically assessed according to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The procedure involves:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of clipped skin.

-

Exposure: The application site is covered with a gauze patch and an occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion

The potential for eye irritation and corrosion is assessed following a protocol similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The general steps are:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of effects.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5][7]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Avoid breathing mist, vapors, or spray.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Wash hands thoroughly after handling.[5]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Store in a corrosives area.[8]

-

Keep away from heat, sparks, and flame.[8]

-

Store under an inert gas (nitrogen or argon) at 2–8 °C.[1]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[7][8]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

Disposal Considerations

Dispose of this material and its container as hazardous waste.[9] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals to work safely with this compound. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. byjus.com [byjus.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. oecd.org [oecd.org]

An In-Depth Technical Guide to N-(2-Aminoethyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperidine, a versatile heterocyclic diamine that serves as a crucial building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly as a scaffold for the development of pharmacologically active agents targeting the sigma-1 (σ1) receptor.

Structural Formula and Chemical Identity

This compound is a derivative of piperidine, a six-membered saturated heterocycle containing a nitrogen atom. It is characterized by an aminoethyl group attached to the piperidine nitrogen.

Structural Formula:

Chemical Identifiers:

-

IUPAC Name: 2-(Piperidin-1-yl)ethan-1-amine[1]

-

CAS Number: 27578-60-5[1]

-

Molecular Formula: C₇H₁₆N₂[1]

-

SMILES: C1CCN(CC1)CCN[2]

-

InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Boiling Point | 186 °C (lit.) | [2] |

| Density | 0.899 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.473 (lit.) | [2] |

| pKa₁ | 6.38 (30°C) | |

| pKa₂ | 9.89 (30°C) | |

| Flash Point | 58 °C (closed cup) | [2] |

| Appearance | Clear colorless to yellow liquid | |

| Solubility | Partly miscible in water |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, characteristic peaks for piperidine and ethylamine protons. |

| ¹³C NMR | Data available, distinct signals for the carbon atoms of the piperidine ring and the ethyl chain. |

| IR Spectroscopy | Conforms to the structure, showing characteristic N-H and C-N stretching vibrations. |

| Mass Spectrometry | GC-MS data available, molecular ion peak consistent with the molecular weight. |

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are the N-alkylation of piperidine with a protected 2-haloethylamine followed by deprotection, and the reduction of a nitrile precursor. Below are detailed experimental protocols for these synthetic approaches.

Synthesis via N-Alkylation of Piperidine

This method involves the reaction of piperidine with a suitable 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride. A base is required to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction.

Experimental Protocol: N-Alkylation of Piperidine with 2-Chloroethylamine Hydrochloride

-

Materials:

-

Piperidine

-

2-Chloroethylamine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Standard work-up and purification equipment

-

-

Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 equivalent) and the anhydrous solvent. b. Add finely powdered and dry potassium carbonate (2.5-3.0 equivalents). c. To this stirred suspension, add 2-chloroethylamine hydrochloride (1.0-1.2 equivalents) portion-wise. d. Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by vacuum distillation to yield this compound.

Synthesis via Reduction of Piperidine-1-acetonitrile

This two-step synthesis involves the initial formation of piperidine-1-acetonitrile, followed by its reduction to the corresponding primary amine.

Experimental Protocol: Synthesis and Reduction of Piperidine-1-acetonitrile

Step 1: Synthesis of Piperidine-1-acetonitrile

-

Materials:

-

Piperidine

-

Formaldehyde (aqueous solution)

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Standard laboratory glassware

-

-

Procedure: a. In a well-ventilated fume hood, prepare a solution of piperidine hydrochloride by carefully adding hydrochloric acid to a cooled solution of piperidine in water. b. To this solution, add an aqueous solution of formaldehyde. c. Slowly add a solution of sodium cyanide in water to the reaction mixture, maintaining the temperature below a certain threshold with an ice bath. d. Stir the reaction mixture for several hours at room temperature. e. Extract the product, piperidine-1-acetonitrile, with diethyl ether. f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Step 2: Reduction of Piperidine-1-acetonitrile

-

Materials:

-

Piperidine-1-acetonitrile

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-necked flask, dropping funnel, reflux condenser

-

Standard work-up and purification equipment

-

-

Procedure: a. In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF. b. Cool the suspension in an ice bath. c. Add a solution of piperidine-1-acetonitrile in the same anhydrous solvent dropwise from a dropping funnel, controlling the rate of addition to maintain a gentle reflux. d. After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak). e. Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. f. Filter the resulting granular precipitate and wash it with the ether or THF. g. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent. h. Purify the resulting this compound by vacuum distillation.

Applications in Drug Discovery: A Scaffold for σ1 Receptor Ligands

While this compound itself has limited direct therapeutic applications, its structural motif is a key component in a variety of biologically active molecules. A significant area of research involves the use of this compound derivatives as ligands for the sigma-1 (σ1) receptor.

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a range of cellular functions and is a promising target for the treatment of neurodegenerative diseases, pain, and cancer.[4]

Derivatives of this compound have been synthesized and shown to exhibit high affinity for the σ1 receptor, with some demonstrating antiproliferative activity against various cancer cell lines.[5][6][7]

Table 3: Biological Activity of Representative this compound Derivatives as σ1 Receptor Ligands

| Compound/Derivative | σ1 Receptor Affinity (Ki, nM) | Antiproliferative Activity (IC₅₀, µM) | Cancer Cell Line | Reference |

| 4a (a derivative) | 165 | Similar to haloperidol | A427 (non-small cell lung cancer) | [5][6] |

| 18a (a derivative) | 7.9 | - | - | [5][6] |

| 20a, 21a, 22a (derivatives) | Low nanomolar range | More potent than NE-100 and S1RA | DU145 (prostate cancer) | [5][6] |

Experimental Protocol: σ1 Receptor Binding Assay

The affinity of this compound derivatives for the σ1 receptor can be determined using a competitive radioligand binding assay.

-

Materials:

-

Guinea pig brain homogenates (as a source of σ1 receptors)

-

[³H]-(+)-Pentazocine (radioligand)

-

Test compounds (this compound derivatives)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a reaction tube, incubate the guinea pig brain homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound. c. Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached. d. Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter. g. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). h. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Materials:

-

Human cancer cell lines (e.g., A549, CaCo-2, HTB-140)[8]

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add a solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength. f. Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[8]

Visualizing Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of this compound derivatives.

References

- 1. This compound | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Aminoethyl)piperidine 98 27578-60-5 [sigmaaldrich.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(2-Aminoethyl)piperidine and Its Derivatives in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)piperidine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with an aminoethyl side chain, make it a valuable building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of this compound, its synonyms, and the pharmacological properties of its derivatives, with a particular focus on their role as sigma (σ) receptor ligands and their potential as antiproliferative agents. This document is intended to serve as a resource for researchers and professionals involved in the design and development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a diamine that is also known by several other names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and substance identification.

| Identifier Type | Identifier |

| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine |

| CAS Number | 27578-60-5[1][2][3][4] |

| Molecular Formula | C7H16N2[1][2][5] |

| Molecular Weight | 128.22 g/mol [2][5][6] |

| Synonyms | 1-(2-Aminoethyl)piperidine[3][5][6][7][8] |

| 2-(1-Piperidinyl)ethanamine[9] | |

| 1-Piperidineethanamine[9][10][11] | |

| 2-Piperidinoethylamine[6][9][11] | |

| N-Aminoethylpiperidine[11] | |

| 2-(Piperidin-1-yl)ethylamine[9] | |

| 1-(2-Ammonioethyl)piperidinium[4][9] | |

| 2-Piperidin-1-yl-ethylamine[9] |

Quantitative Data: Sigma Receptor Binding Affinities of this compound Derivatives

While specific binding data for the parent this compound is not extensively available in the public domain, a significant body of research has focused on its 4-substituted derivatives as potent sigma (σ) receptor ligands. The following table summarizes the in vitro binding affinities (Ki) of a series of N-substituted 4-(2-aminoethyl)piperidine derivatives for the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for the rational design of selective σ receptor modulators.

Table 1: In Vitro Binding Affinities (Ki) of N-Substituted 4-(2-aminoethyl)piperidine Derivatives for σ1 and σ2 Receptors

| Compound ID | N-Substituent on Piperidine Ring | σ1 Receptor Affinity (Ki) [nM] | σ2 Receptor Affinity (Ki) [nM] | σ1/σ2 Selectivity Ratio |

| 4a | H | 165 | >10,000 | >60 |

| 13a | Tosyl | 108 | >10,000 | >92 |

| 18b | Ethyl | 89.4 | 89.4 | 1 |

| 18a | Methyl | 7.9 | 316 | 40 |

| 20a | Methyl | 26.8 | 486 | 18 |

| 21a | Methyl | 11.5 | 48.3 | 4 |

| 22a | Methyl | 16.5 | >1,000 | >60 |

Data presented in this table is for 4-(2-(benzylamino)ethyl)piperidine derivatives and other related structures as described in the cited literature. The parent this compound was not explicitly tested in these studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of 4-(2-Aminoethyl)piperidine Derivatives

The synthesis of 4-(2-aminoethyl)piperidine derivatives can be achieved through a multi-step process. The following is a generalized protocol based on published literature for the synthesis of N-substituted 4-(2-aminoethyl)piperidine analogs.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 4-(2-aminoethyl)piperidine derivatives.

Detailed Protocol:

-

Synthesis of α,β-Unsaturated Ketones : N-protected piperidin-4-ones (e.g., Cbz- or Boc-protected) are oxidized using reagents like 2-iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine N-oxide (NMO) to yield the corresponding α,β-unsaturated ketones.

-

Conjugate Addition : A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.

-

Homologation : The ketone is then subjected to a Wittig reaction with an appropriate phosphorane (e.g., (carbethoxymethylene)triphenylphosphorane) to introduce a two-carbon ester side chain.

-

Reduction and Amine Formation : The resulting α,β-unsaturated ester is reduced to the saturated ester, for example, through catalytic hydrogenation (H2, Pd/C). The ester is then converted to the primary amine, typically via amide formation followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

N-Substitution (Optional) : Further modification of the piperidine nitrogen can be achieved through standard alkylation or acylation reactions.

Radioligand Binding Assay for Sigma (σ) Receptors

This protocol outlines the procedure for determining the binding affinity of test compounds for σ1 and σ2 receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for sigma receptor radioligand binding assay.

Detailed Protocol:

-

Receptor Preparation : For σ1 receptor assays, homogenates of guinea pig brains are often used as the receptor source. For σ2 receptor assays, membrane preparations from rat liver are commonly utilized.

-

Incubation : The receptor preparation is incubated with a specific radioligand and varying concentrations of the test compound. For σ1 assays, --INVALID-LINK---pentazocine is a selective radioligand. For σ2 assays, the non-selective radioligand [3H]DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine)).

-

Separation : The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification : The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis : The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.

Experimental Workflow for SRB Assay

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Detailed Protocol:

-

Cell Seeding : Cancer cell lines (e.g., A427 human lung carcinoma, DU145 human prostate carcinoma) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment : The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining : The plates are washed, and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.[2][3][5]

-

Washing : Unbound dye is removed by washing with 1% acetic acid.[2][3][5]

-

Solubilization : The protein-bound dye is solubilized with a 10 mM Tris base solution.[2][5]

-

Measurement : The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.

-

Data Analysis : The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

This compound derivatives that act as σ1 receptor ligands can modulate a variety of downstream signaling pathways. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that plays a crucial role in cellular stress responses and signaling.

Simplified Sigma-1 (σ1) Receptor Signaling Pathway

Caption: Simplified overview of the sigma-1 receptor signaling pathway.

Upon activation by ligand binding or in response to cellular stress, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin protein), and translocates to other intracellular sites where it can interact with and modulate the activity of various client proteins.[6][12] These interactions can lead to:

-

Modulation of Ion Channels : The σ1 receptor can regulate the activity of several ion channels, including voltage-gated potassium, sodium, and calcium channels, thereby influencing cellular excitability and calcium homeostasis.[12][13]

-

Regulation of ER Stress : It plays a key role in the unfolded protein response (UPR) and helps to mitigate endoplasmic reticulum (ER) stress.

-

Control of Oxidative Stress : The σ1 receptor can influence the production of reactive oxygen species (ROS) and enhance cellular antioxidant defenses.[6]

-

Modulation of Apoptosis : By interacting with proteins of the Bcl-2 family, the σ1 receptor can regulate programmed cell death.

-

Neuronal Signaling : In the central nervous system, σ1 receptor activation has been shown to promote neuronal survival and plasticity, in part through the potentiation of neurotrophic factor signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB.[13]

The diverse signaling functions of the σ1 receptor underscore the therapeutic potential of its ligands, including derivatives of this compound, in a range of disorders from neurodegenerative diseases to cancer.

Conclusion

This compound serves as a privileged scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated high affinity and selectivity for sigma receptors, translating into significant antiproliferative effects in various cancer cell lines. This technical guide has provided a summary of the key synonyms, quantitative data on the binding affinities of its derivatives, detailed experimental protocols for their synthesis and evaluation, and an overview of the relevant signaling pathways. This information is intended to facilitate further research and development of this compound-based compounds as promising candidates for clinical investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. d-nb.info [d-nb.info]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of N-(2-Aminoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-(2-Aminoethyl)piperidine (CAS No: 27578-60-5), a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its key physical constants, the experimental methodologies used for their determination, and a logical workflow for characterizing such a compound.

Core Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] It is recognized for its amine-like, fishy odor.[2] The compound is air-sensitive and should be stored under an inert atmosphere.[1]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][3][4] |

| Molecular Weight | 128.22 g/mol | [1][4][5] |

| Boiling Point | 184-186 °C | [1][3][6][7] |

| Melting Point | 67-70 °C | [1][3] |

| Density | 0.899 g/mL at 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.473 - 1.475 | [1][3][6] |

| Flash Point | 57-58 °C (136 °F) (closed cup) | [3][6] |

| Vapor Pressure | 1.079 mmHg at 25 °C | [3] |

| pKa₁ | 6.38 (at 30 °C) | [1] |

| pKa₂ | 9.89 (at 30 °C) | [1] |

| Solubility | Partly miscible in water | [1] |

Experimental Protocols for Property Determination

The following are detailed methodologies representative of standard laboratory procedures for determining the key physical properties of liquid compounds like this compound.

2.1 Boiling Point Determination (Micro Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For small sample volumes, a micro reflux method is employed.

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or Thiele tube, and a magnetic stirrer.[4][8]

-

Procedure:

-

A small volume (approx. 0.5 mL) of this compound is placed in the test tube with a small stir bar.

-

The test tube is placed in the heating block.[4]

-

A thermometer is positioned with its bulb approximately 1 cm above the liquid's surface.

-

The sample is heated gently while stirring.

-

The temperature is recorded when the liquid is observed to be gently refluxing, indicated by a stable ring of condensing vapor on the walls of the test tube at the same level as the thermometer bulb.[4] This stable temperature is the boiling point.

-

The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure.[9]

-

2.2 Density Measurement (Pycnometry)

Density is the mass per unit volume of a substance. Pycnometry is a highly accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.[10]

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, cleaned on the exterior, and weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[7][11]

-

2.3 Refractive Index Measurement (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[12][13] It is a characteristic property dependent on temperature and the wavelength of light.[12]

-

Apparatus: An Abbe refractometer, a light source (typically a sodium D-line source, 589 nm), and a constant temperature water circulator.[14][15]

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., acetone) and a soft lens tissue.[12][13]

-

The instrument is calibrated using a standard of known refractive index, such as distilled water.[15]

-

A few drops of this compound are placed on the lower prism, and the prisms are closed.[12][14]

-

The specified temperature (e.g., 20 °C) is maintained by the water circulator.[15]

-

While looking through the eyepiece, the adjustment controls are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.[12][13]

-

The refractive index value is read directly from the instrument's scale.[14]

-

2.4 Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6] The closed-cup method is preferred for its higher precision as it contains the vapors.[16]

-

Apparatus: A Pensky-Martens or Setaflash closed-cup tester.[6][17][18]

-

Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified mark.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[18]

-

At regular temperature intervals, an ignition source (a small flame) is applied to the vapor space through an opening in the lid.[6][18]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.[6][17]

-

The final value is corrected for barometric pressure.[6][17]

-

2.5 pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a basic compound like this compound, it quantifies the acidity of its conjugate acids.

-

Apparatus: A pH meter with an electrode, a burette, a magnetic stirrer, and a beaker.

-

Procedure:

-

A solution of this compound with a known concentration is prepared in water.

-

The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[3]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standard solution of a strong acid (e.g., 0.1 M HCl) is slowly added from the burette in small increments.[3]

-

The pH is recorded after each addition, allowing the solution to stabilize.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the amine and its protonated form are equal. Since this compound has two basic nitrogen atoms, two pKa values will be determined from the two inflection points.

-

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound.

Caption: Workflow for the physical property characterization of a liquid chemical.

References

- 1. vscht.cz [vscht.cz]

- 2. westlab.com [westlab.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. delltech.com [delltech.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. matestlabs.com [matestlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. youtube.com [youtube.com]

- 15. Determination of Refractive Index - Pharmacoguide [pharmacoguide.com]

- 16. scimed.co.uk [scimed.co.uk]

- 17. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 18. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

N-(2-Aminoethyl)piperidine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)piperidine in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document synthesizes information based on the physicochemical properties of this compound and the known solubility characteristics of its parent compound, piperidine. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data for their specific applications.

Core Concepts and Solubility Profile

This compound is a versatile bifunctional molecule incorporating both a primary and a tertiary amine, making it a valuable building block in pharmaceutical and chemical synthesis. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development.

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar amino groups in this compound suggests good solubility in polar solvents. The piperidine ring and the ethyl chain contribute to its nonpolar character, allowing for solubility in less polar organic solvents as well. Based on the general solubility of similar amines like piperidine, which is known to be soluble in alcohols, ethers, and chloroform, a qualitative solubility profile for this compound can be inferred. However, it is expected to have limited solubility in highly nonpolar solvents such as hexane.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is recommended for precise applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The amino groups can form hydrogen bonds with the hydroxyl groups of the alcohols, leading to strong intermolecular interactions. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents can effectively solvate the molecule due to a combination of polarity and their ability to interact with the amine groups. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The nonpolar aromatic ring can interact with the piperidine ring and ethyl chain, but the polar amino groups may limit high solubility. |

| Nonpolar Solvents | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly polar amino groups and the nonpolar solvent leads to weak intermolecular forces. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is essential. The following protocol details the widely accepted isothermal shake-flask method.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) system.

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after reaching equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation at the same temperature may be necessary.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Caption: Logical flow for predicting qualitative solubility.

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of N-(2-Aminoethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminoethyl)piperidine (CAS No: 27578-60-5), a key building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, presenting quantitative data in structured tables and outlining generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument, reveals distinct signals corresponding to the different proton environments in the molecule.[1]

Table 1: ¹H NMR Chemical Shift Data for this compound [1]

| Signal Assignment | Chemical Shift (ppm) |

| A | 2.783 |

| B | 2.372 |

| C | 2.37 |

| E | 1.572 |

| F | 1.44 |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented was also obtained using a 400 MHz instrument with CDCl₃ as the solvent.[2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 58.8 |

| C2 | 54.8 |

| C3 | 39.1 |

| C4 | 26.3 |

| C5 | 24.5 |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its amine and alkane functionalities. The data is often acquired using Fourier Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR) techniques on a liquid film of the sample.[3]